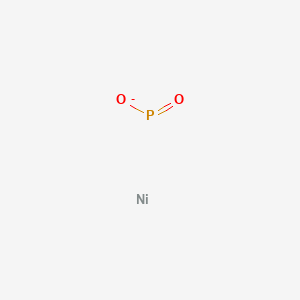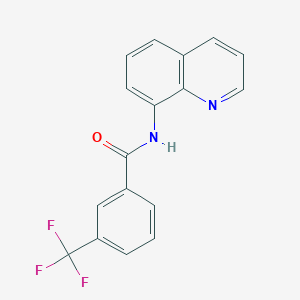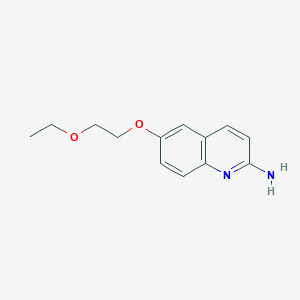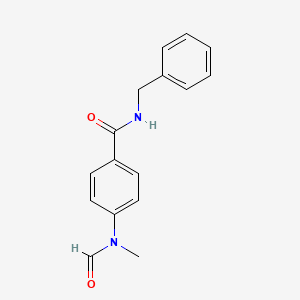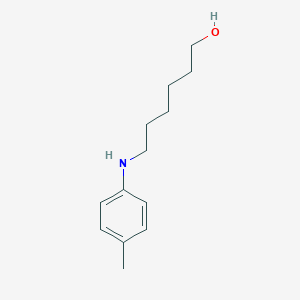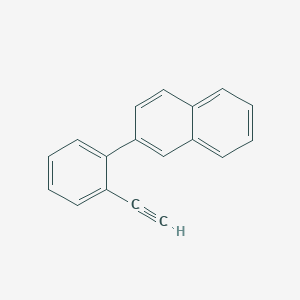
2-(2-Ethynylphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethynylphenyl)naphthalene is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethynylphenyl)naphthalene typically involves the coupling of 2-bromonaphthalene with 2-ethynylphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethynylphenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of ethyl-substituted naphthalene.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(2-Ethynylphenyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(2-Ethynylphenyl)naphthalene largely depends on its application. In fluorescence studies, the compound’s ethynyl group can enhance conjugation, leading to increased fluorescence intensity. In drug development, its interaction with biological targets would depend on the specific functional groups present and their ability to bind to active sites on enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 2-Vinylnaphthalene
- 2-Ethenylnaphthalene
- 2-Naphthol
Comparison: 2-(2-Ethynylphenyl)naphthalene is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to similar compounds like 2-vinylnaphthalene and 2-ethenylnaphthalene. This structural feature can influence its reactivity and applications, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C18H12 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-14-7-5-6-10-18(14)17-12-11-15-8-3-4-9-16(15)13-17/h1,3-13H |
Clé InChI |
ZIJPKOWAYSQBHL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
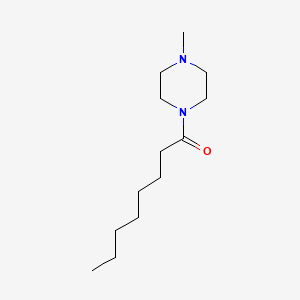
![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
![Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-](/img/structure/B14122776.png)
